molecular formula C21H18N4O3 B2751401 N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide CAS No. 862810-70-6

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide

Cat. No.: B2751401
CAS No.: 862810-70-6
M. Wt: 374.4
InChI Key: PXZGCLQDYKZJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core linked to a 2-methoxyphenyl group and a 4-methoxybenzamide moiety. The imidazo[1,2-a]pyrimidine scaffold is notable for its presence in bioactive molecules, particularly kinase inhibitors, due to its ability to engage in hydrogen bonding and π-π interactions with enzymatic targets . The methoxy substituents on both the phenyl and benzamide groups likely influence solubility, lipophilicity, and metabolic stability, making this compound a candidate for pharmacological optimization.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-27-16-7-4-14(5-8-16)20(26)23-17-12-15(6-9-19(17)28-2)18-13-25-11-3-10-22-21(25)24-18/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZGCLQDYKZJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide typically involves multistep reactions One common approach is the condensation of 2-aminopyrimidine with an appropriate aldehyde to form the imidazo[1,2-a]pyrimidine coreThe final step involves the formation of the benzamide moiety via an amidation reaction using an appropriate amine and acyl chloride under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can significantly reduce production costs and improve the overall process .

Chemical Reactions Analysis

Types of Reactions

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that imidazo[1,2-a]pyrimidine derivatives exhibit promising anticancer properties. Research has demonstrated that compounds structurally related to N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide can inhibit tumor growth in various cancer cell lines. For instance, similar compounds have shown significant activity against human colorectal carcinoma cells (HCT116) with IC50 values indicating potent efficacy (IC50 < 10 µM) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that derivatives of imidazo[1,2-a]pyrimidine possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) for several derivatives have been reported in the range of 1.27 to 2.65 µM against various microbial strains .

Enzyme Inhibition

This compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, dihydrofolate reductase (DHFR), a critical enzyme in purine synthesis, is a target for many antimicrobial agents. Compounds with similar structures have been shown to effectively inhibit DHFR activity, thus highlighting their potential as therapeutic agents .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the Imidazo[1,2-a]pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of methoxy groups and the benzamide moiety often requires careful selection of reagents to ensure high yields and purity.
  • Characterization : Following synthesis, compounds are characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structure and purity .

Case Study 1: Anticancer Screening

In a study evaluating the anticancer potential of various imidazo[1,2-a]pyrimidine derivatives, this compound was tested against multiple cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity with an IC50 value lower than standard chemotherapeutics like 5-fluorouracil .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of several pathogenic bacteria and fungi. The study employed standard microbiological techniques to determine MIC values, establishing the compound's potential as a lead candidate for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effect .

Comparison with Similar Compounds

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methoxybenzamide

  • Key Differences : The 2-methoxy group on the phenyl ring is replaced with a methyl group.
  • This substitution may alter binding affinity to hydrophobic enzyme pockets .

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethoxybenzamide (862810-74-0)

  • Key Differences : A 3,4-dimethoxybenzamide group replaces the 4-methoxybenzamide.
  • Impact : The additional methoxy group increases molecular weight (404.42 g/mol vs. ~388.39 g/mol for the target compound) and polarity. This could improve water solubility but reduce blood-brain barrier penetration. The electronic effects of para- versus ortho/meta-substitution may also modulate target engagement .

Heterocyclic and Benzamide Variants

EP 3 532 474 B1 Patent Compounds

  • Examples :
    • 2-[(1S)-1-cyclohexylethoxy]-5-fluoro-N-(5-methoxypyrimidin-4-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide
    • 2-[(1S)-1-cyclohexylethoxy]-N-(4,6-dimethoxypyrimidin-5-yl)-5-fluoro-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide
  • Key Differences : Triazolo-pyridine cores replace imidazo-pyrimidine, and bulky cyclohexylethoxy/fluoro groups are introduced.
  • Impact: The triazolo-pyridine system may exhibit distinct binding kinetics due to altered hydrogen-bonding capacity.

2-Chloro-N-methoxy-N-methyl-4-(2,2,2-trifluoroethoxy)benzamide (1373864-85-7)

  • Key Differences : A chloro-trifluoroethoxybenzamide replaces the methoxybenzamide, and the imidazo-pyrimidine core is absent.
  • Impact: Electronegative groups (Cl, CF3) increase metabolic stability by resisting oxidative degradation.

Structural and Property Analysis Table

Compound Name/Identifier Core Structure Key Substituents Molecular Weight (g/mol) Potential Property Impact
Target Compound Imidazo[1,2-a]pyrimidine 2-methoxyphenyl, 4-methoxybenzamide ~388.39* Balanced lipophilicity/solubility
862810-74-0 Imidazo[1,2-a]pyrimidine 2-methoxyphenyl, 3,4-dimethoxybenzamide 404.42 Increased polarity, reduced BBB penetration
EP 3 532 474 B1 Compound Triazolo[4,3-a]pyridine Cyclohexylethoxy, fluoro ~500–550 Enhanced selectivity, synthetic complexity
1373864-85-7 Benzamide Cl, CF3, N-methoxy-N-methyl ~337.75 High metabolic stability, reduced target affinity

*Estimated based on structural similarity to 862810-74-0.

Discussion of Research Findings

  • Synthetic Considerations : The target compound’s methoxy groups may require protective strategies during synthesis (e.g., boronates for Suzuki couplings), whereas methyl or chloro substituents (as in analogs) simplify certain steps .
  • Pharmacological Implications : The imidazo-pyrimidine core is critical for kinase inhibition, but substituent variations fine-tune properties. For instance, the 3,4-dimethoxy analog (862810-74-0) may exhibit enhanced solubility but reduced CNS activity compared to the target compound .
  • Patent Trends : Derivatives with bulky groups (e.g., cyclohexylethoxy in EP 3 532 474 B1) highlight a focus on selectivity, while trifluoroethoxy/chloro variants prioritize metabolic resistance .

Biological Activity

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyrimidine core, which is known for its diverse biological activities. The presence of methoxy groups enhances solubility and bioavailability. Its structure can be summarized as follows:

  • Molecular Formula : C22H22N4O3
  • Molecular Weight : 378.44 g/mol

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties . It has been shown to inhibit specific kinases involved in cancer cell proliferation and survival. For example:

  • In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines including colon carcinoma (IC50 values in the sub-micromolar range) .
  • Mechanism of Action : The compound appears to interfere with signaling pathways associated with cell cycle regulation and apoptosis.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent . Studies have indicated:

  • Moderate antibacterial activity against certain strains of bacteria, although further investigation is required to elucidate its full potential .
  • Potential antiviral properties, particularly against respiratory viruses, suggesting a broader application in infectious disease treatment .

Anti-inflammatory Properties

The imidazo[1,2-a]pyrimidine derivatives are noted for their anti-inflammatory effects:

  • Inhibition of cyclooxygenase (COX) enzymes has been observed, which is crucial in mediating inflammatory responses .
  • The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Study 1: Antitumor Efficacy

A notable study evaluated the antiproliferative effects of the compound on various human cancer cell lines:

Cell LineIC50 (µM)
SW620 (Colon Carcinoma)0.7
HCT-116 (Colorectal)0.8
MCF-7 (Breast Cancer)1.0

This data illustrates the compound's potency against multiple cancer types, emphasizing its therapeutic potential .

Study 2: Antimicrobial Assessment

In another study focusing on antimicrobial activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µM
S. aureus64 µM

These results indicate moderate efficacy against common pathogens, warranting further exploration into its use as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves coupling an imidazo[1,2-a]pyrimidine precursor with a substituted benzamide via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. Key steps include:

  • Precursor Preparation : Synthesis of the imidazo[1,2-a]pyrimidine core via cyclocondensation of 2-aminopyrimidine with α-bromoketones or aldehydes under reflux in acetic acid .
  • Coupling Reaction : Use of DCC/DMAP as coupling agents for amide bond formation between the imidazo[1,2-a]pyrimidine intermediate and 4-methoxybenzoyl chloride, with THF or DCM as solvents at 0–25°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and confirming its structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) to confirm substitution patterns, methoxy group integration, and aromatic proton coupling .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to verify molecular ion peaks and isotopic patterns .
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) to assess purity (>98%) and detect trace impurities .

Q. What are the key structural features influencing its solubility and stability under physiological conditions?

  • Methodological Answer :

  • Solubility : Low aqueous solubility due to hydrophobic imidazo[1,2-a]pyrimidine and benzamide moieties. Solubility enhancers (e.g., DMSO, cyclodextrins) are recommended for in vitro assays .
  • Stability : Susceptibility to photodegradation (UV-Vis studies show 10% degradation after 24h under light; store in amber vials at −20°C) .
  • pH Sensitivity : Stable in PBS (pH 7.4) for 48h but hydrolyzes in acidic conditions (pH <3) via cleavage of the amide bond .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s interaction with adenosine receptors (e.g., A3AR)?

  • Methodological Answer :

  • Analog Synthesis : Modify the methoxy groups (e.g., replace with halogens or bulky substituents) to assess steric/electronic effects on receptor binding .
  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with A3AR’s binding pocket, focusing on hydrogen bonding with Ser247 and hydrophobic contacts with Tyr250 .
  • In Vitro Assays : Radioligand displacement assays (³H-AB-MECA) in HEK293 cells expressing human A3AR to measure Ki values. Compare with reference antagonist MRS1523 .

Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. receptor antagonism)?

  • Methodological Answer :

  • Target-Specific Profiling : Use orthogonal assays (e.g., bacterial growth inhibition for antimicrobial activity vs. cAMP inhibition for A3AR antagonism) to isolate mechanisms .
  • Off-Target Screening : Employ broad-panel kinase/GPCR profiling (Eurofins Cerep) to identify secondary targets contributing to divergent results .
  • Metabolite Analysis : LC-MS/MS to detect degradation products or active metabolites in cell lysates that may confound activity interpretations .

Q. How can crystallographic data inform the design of more stable polymorphs or co-crystals for improved pharmacokinetics?

  • Methodological Answer :

  • Polymorph Screening : Solvent evaporation (ethanol, acetonitrile) under controlled humidity to isolate Form I (monoclinic, P21/c) vs. Form II (orthorhombic, Pbca) .
  • Co-Crystal Engineering : Co-formers like succinic acid or caffeine (1:1 molar ratio) improve dissolution rates by 3-fold in simulated gastric fluid .
  • PXRD and DSC : Validate lattice stability via powder X-ray diffraction and thermal analysis (melting endotherms >200°C indicate high thermal stability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.